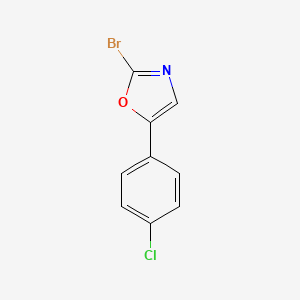

2-Bromo-5-(4-chlorophenyl)-1,3-oxazole

Description

Significance of 1,3-Oxazole Heterocycles in Contemporary Chemical Research

The 1,3-oxazole ring is a privileged scaffold in chemical research, particularly in medicinal chemistry, due to its presence in numerous biologically active natural products and synthetic compounds. derpharmachemica.comnumberanalytics.com This versatile heterocyclic nucleus is associated with a wide spectrum of pharmacological activities. thepharmajournal.comchemmethod.com The diverse biological profile of oxazole (B20620) derivatives has made them a focal point for the development of novel therapeutic agents. nih.govresearchgate.net

Research has demonstrated that compounds containing the 1,3-oxazole moiety exhibit activities including:

Anticancer: Oxazole derivatives have shown activity against various cancer cell lines, including those that are drug-resistant. nih.gov

Antimicrobial: The scaffold is integral to compounds with antibacterial and antifungal properties. thepharmajournal.comderpharmachemica.com

Anti-inflammatory: Certain oxazoles, such as the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, highlight the therapeutic potential in this area. tandfonline.comderpharmachemica.com

Antiviral: Natural products like (-)-hennoxazole A, which contains an oxazole ring, have displayed antiviral properties. derpharmachemica.com

Other Pharmacological Activities: The list extends to antidiabetic, antidepressant, anticonvulsant, and antihyperglycemic activities. thepharmajournal.com

Beyond medicine, oxazoles are explored in materials science for their photophysical and photochemical properties, finding potential use in semiconductor devices and non-linear optical materials. thepharmajournal.com

| Application Area | Significance of 1,3-Oxazole Moiety | Examples of Associated Activities |

|---|---|---|

| Medicinal Chemistry | Core structure in many biologically active compounds. thepharmajournal.comtandfonline.com | Anticancer, antimicrobial, anti-inflammatory, antiviral. thepharmajournal.comderpharmachemica.comnih.gov |

| Materials Science | Possesses useful photophysical and photochemical properties. thepharmajournal.com | Used in semiconductor devices, electrophotographic photoreceptors, non-linear optical materials. thepharmajournal.com |

| Agrochemicals | Serves as a scaffold for pesticides, fungicides, and herbicides. thepharmajournal.comresearchgate.net | Development of new agents for crop protection. researchgate.net |

Rationale for Investigating Halogenated 1,3-Oxazole Derivatives within Medicinal and Materials Science Contexts

The introduction of halogen atoms into organic molecules, particularly heterocyclic systems like oxazoles, is a well-established strategy in drug design and materials science. Halogens can significantly modify a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

In the context of medicinal chemistry, halogenation of the oxazole ring can lead to:

Enhanced Biological Activity: The presence of halogens can influence how a molecule interacts with the binding site of a protein or enzyme, potentially increasing its potency. The introduction of bulky groups like bromine can have either agonistic or antagonistic effects. researchgate.net

Improved Pharmacokinetic Profile: Halogens can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, they can block sites of metabolism, thereby increasing the compound's half-life. researchgate.net

Modulation of Reactivity: The position of the halogen on the oxazole ring influences its chemical reactivity. Halogens at the C2 position are particularly susceptible to nucleophilic substitution, providing a synthetic handle for further molecular elaboration. tandfonline.compharmaguideline.com

From a materials science perspective, halogen atoms can influence the electronic properties, crystal packing, and intermolecular interactions of oxazole-based compounds, which is crucial for the design of organic materials with specific optical or electronic functions.

Overview of Research Scope for 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole

Specific, dedicated research on this compound is not extensively documented in publicly available scientific literature. uni.lu However, the research scope for this compound can be inferred from studies on structurally similar molecules and the general reactivity of the halogenated oxazole scaffold.

Potential areas of investigation for this compound include:

Synthetic Chemistry: The bromine atom at the C2 position is a key reactive site. Research could focus on using this site for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to synthesize a library of more complex 2,5-disubstituted oxazoles. This approach is common for functionalizing halogenated heterocycles. organic-chemistry.org The "halogen dance" reaction, a known isomerization process for halogenated aromatics, could also be explored to synthesize isomers that may be difficult to access directly. nih.govthieme-connect.com

Medicinal Chemistry: Given the broad biological activities of both oxazoles and halogenated aromatic compounds, this compound would be a logical candidate for screening in various biological assays. Its structural similarity to other bioactive compounds suggests potential for anticancer or antimicrobial activity. nih.govsemanticscholar.org

Materials Science: The rigid, aromatic structure containing polarizable halogen atoms suggests that this compound and its derivatives could be investigated for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as components in liquid crystals.

The compound serves as a versatile, yet under-explored, building block for creating novel chemical entities with potential applications across multiple scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXJFOULDXKGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 4 Chlorophenyl 1,3 Oxazole and Analogues

Foundational Approaches for 1,3-Oxazole Ring Construction

The construction of the 1,3-oxazole ring is a well-established area of heterocyclic chemistry, with several named reactions and synthetic strategies developed to afford a wide range of substituted oxazoles. These methods can be broadly categorized into cyclization and condensation reactions, transition metal-catalyzed couplings, and metal-free oxidative cyclizations.

Cyclization Reactions

Cyclization reactions are a cornerstone of oxazole (B20620) synthesis, often involving the formation of the heterocyclic ring from an acyclic precursor through dehydration or rearrangement.

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. wikipedia.orgsynarchive.com The reaction is typically catalyzed by a cyclodehydrating agent. wikipedia.org The requisite α-acylamino ketone starting material can be prepared via the Dakin-West reaction. wikipedia.org

Cornforth Rearrangement: This thermal rearrangement reaction involves a 4-acyloxazole where the acyl group at position 4 and the substituent at position 5 exchange places. biointerfaceresearch.com The mechanism proceeds through a thermal pericyclic ring opening to a nitrile ylide intermediate, which then rearranges to the isomeric oxazole. biointerfaceresearch.com

Fischer Synthesis: Discovered by Emil Fischer in 1896, this synthesis produces a 2,5-disubstituted oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.com This dehydration reaction generally occurs under mild conditions.

Dakin-West Reaction: This reaction transforms an amino acid into a keto-amide using an acid anhydride (B1165640) and a base like pyridine. bohrium.comyoutube.com This keto-amide can then undergo a subsequent Robinson-Gabriel cyclodehydration to yield the oxazole ring. smolecule.com

| Cyclization Reaction | Starting Materials | Product | Key Features |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | 2,5-Disubstituted oxazole | Requires a cyclodehydrating agent. |

| Cornforth Rearrangement | 4-Acyloxazole | Isomeric 4-acyloxazole | Thermal rearrangement. |

| Fischer Synthesis | Cyanohydrin, Aldehyde | 2,5-Disubstituted oxazole | Proceeds via dehydration. |

| Dakin-West Reaction | Amino acid, Acid anhydride | Keto-amide (precursor to oxazole) | Versatile for introducing substituents. |

Condensation Reactions Involving α-Halo Ketones and Amides

A widely employed method for the synthesis of oxazoles is the condensation reaction between α-halo ketones and primary amides, often referred to as the Bredereck reaction. ijpsonline.com This approach is particularly useful for the preparation of 2,4-disubstituted oxazoles and is valued for its efficiency and economic viability. ijpsonline.com The reaction proceeds via nucleophilic substitution of the halogen by the amide oxygen, followed by cyclization and dehydration.

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic methods have increasingly utilized transition metal catalysis to construct the oxazole ring and its derivatives, offering high efficiency and functional group tolerance.

Sonogashira Cross-Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It has been successfully applied to the synthesis of complex molecules, including those containing oxazole moieties, by coupling appropriate alkyne and halide precursors. nih.govrsc.org The reaction is typically carried out under mild conditions with a copper(I) co-catalyst and an amine base. organic-chemistry.org

Palladium-catalyzed from N-propargylamides: A palladium-catalyzed cascade difluoroalkylation/cyclization of N-propargylamides has been developed to construct oxazoles. researchgate.net This method utilizes the carbonyl oxygen as an acceptor for the addition of a vinylpalladium intermediate to achieve cyclization.

Metal-Free Annulation and Oxidative Cyclization Protocols

In a move towards more sustainable and environmentally friendly synthetic routes, metal-free approaches have been developed. These often involve oxidative cyclization or annulation reactions. One such method is the iodine(III)-mediated [2+2+1] annulation of alkynes, nitriles, and an oxygen atom donor to regioselectively form highly substituted oxazoles. libretexts.org

Directed Synthesis of 2-Bromo-1,3-Oxazole Scaffolds

The introduction of a bromine atom at the C2 position of the oxazole ring is a key step in the synthesis of the target molecule. This is often achieved through the bromination of a pre-formed oxazole ring.

Regiocontrolled Lithiation and Bromination

A powerful strategy for the selective functionalization of the oxazole ring is regiocontrolled lithiation followed by quenching with an electrophile, such as a bromine source. The acidity of the protons on the oxazole ring is in the order of C2 > C5 > C4, making the C2 position the most favorable for deprotonation. biointerfaceresearch.com

Kinetic deprotonation of an oxazole at a low temperature with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), generates a 2-lithiooxazole intermediate. This intermediate can then be treated with an electrophilic bromine source, like N-bromosuccinimide (NBS), to introduce a bromine atom specifically at the C2 position. This method allows for the direct and controlled synthesis of 2-bromooxazole (B165757) scaffolds.

A study on the synthesis of bromo-substituted aryloxazoles demonstrated the electrophilic aromatic bromination of a dimethoxy aryloxazole using NBS in THF at room temperature, which resulted in various brominated products, including a 2-bromo-substituted oxazole derivative. mdpi.com

| Method | Reagents | Position of Bromination | Key Considerations |

| Regiocontrolled Lithiation and Bromination | 1. Strong base (e.g., n-BuLi, LDA)2. Brominating agent (e.g., NBS) | C2 | Low temperature is crucial for kinetic control. |

| Electrophilic Aromatic Bromination | N-Bromosuccinimide (NBS) | Can occur at various positions on the aryl and oxazole rings depending on the substrate. | The specific product distribution depends on the substituents present. mdpi.com |

Synthesis of 1,3-Oxazol-5(4H)-one Intermediates

1,3-Oxazol-5(4H)-ones, also known as azlactones, are pivotal intermediates in the synthesis of various oxazole derivatives. Their preparation is commonly achieved through the cyclization of N-acyl amino acids.

A prevalent method is the Erlenmeyer-Plöchl reaction, which involves the cyclocondensation of N-acylglycines with aldehydes or ketones in the presence of a dehydrating agent like acetic anhydride and a weak base such as sodium acetate. nih.gov For instance, N-acyl-α-amino acids can be cyclodehydrated to form oxazol-5-ones. researchgate.net The reaction of 4-chlorobenzoyl chloride with an amino acid like glycine (B1666218), for example, yields an N-acyl amino acid which can then be cyclized. researchgate.net

The general pathway involves the initial acylation of an amino acid, such as glycine, with an appropriate acid chloride. researchgate.netsapub.org The resulting N-acylated glycine derivative is then subjected to cyclodehydration. This step is often facilitated by acetic anhydride, which serves as the dehydrating agent. nih.gov The infrared (IR) spectra of the resulting oxazolones confirm the cyclocondensation by showing the disappearance of the N-H absorption band from the precursor N-acylated glycine. nih.gov These oxazolone (B7731731) intermediates are valuable because their ring can be opened or they can be used as synthons for building more complex heterocyclic systems. rsc.org

A summary of reagents commonly used in the synthesis of 1,3-oxazol-5(4H)-one intermediates is presented below.

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |

| N-acyl-α-amino acid | Aryl aldehyde | Acetic Anhydride | 4-arylidene-1,3-oxazol-5(4H)-one | sapub.org |

| Aminoacetic acid | 4-chlorobenzoylchloride | - | N-(4-chlorobenzoyl)glycine | researchgate.net |

| N-acylglycine | Aldehyde | Acetic Anhydride / Sodium Acetate | 4-arylidene-2-phenyloxazol-5(4H)-one | nih.gov |

Introduction of the 4-Chlorophenyl Moiety

The introduction of the specific 4-chlorophenyl group onto the oxazole ring is a critical step in the synthesis of the target compound. This can be accomplished either by building the ring with the moiety already present or by attaching it to a pre-formed oxazole core.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl systems. nih.govlibretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgmdpi.com In the context of oxazole synthesis, this strategy is employed to introduce an aryl group at a specific position on the oxazole ring.

For the synthesis of 5-aryl oxazoles, a 5-bromooxazole (B1343016) can serve as the organohalide partner in the coupling reaction. The general catalytic cycle involves three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The synthesis of the required 5-bromooxazole building blocks can be achieved through regiocontrolled lithiation followed by reaction with an electrophilic bromine source. researchgate.net Once the 5-bromooxazole is obtained, it can be coupled with 4-chlorophenylboronic acid. The reaction conditions typically involve a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent system like a dioxane/water mixture. nih.govnih.gov The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the reactivity, especially for less reactive halides. libretexts.org This method allows for the direct and efficient installation of the 4-chlorophenyl moiety at the C-5 position of the oxazole ring.

Table of Suzuki-Miyaura Reaction Components for 5-Arylation:

| Component | Example | Role |

| Organohalide | 2-Substituted-5-bromooxazole | Electrophilic partner |

| Organoboron Reagent | 4-Chlorophenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Dioxane/Water, Toluene, DMF | Reaction medium |

An alternative and more direct approach to incorporate the 4-chlorophenyl group is through condensation reactions during the formation of the oxazole ring itself.

The van Leusen oxazole synthesis is a prime example. nih.gov This method involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govmdpi.com To synthesize a 5-(4-chlorophenyl)oxazole, 4-chlorobenzaldehyde (B46862) is used as the aldehyde component. The reaction proceeds via a [3+2] cycloaddition mechanism, where the deprotonated TosMIC adds to the aldehyde, followed by cyclization and subsequent elimination of p-toluenesulfinic acid to form the 5-substituted oxazole ring. nih.govmdpi.com

Another classical method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones. wikipedia.org If a 2-acylamino ketone precursor already containing the 4-chlorophenyl moiety is used, the oxazole ring will be formed with the desired substituent at the 5-position.

Similarly, the Erlenmeyer synthesis can be adapted for this purpose. nih.gov Starting with N-acylglycine and 4-chlorobenzaldehyde, a 4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one intermediate is formed. researchgate.net This intermediate, which already contains the 4-chlorophenyl group, can then be further modified to yield the final 5-(4-chlorophenyl)oxazole structure.

Advanced Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. eurekaselect.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. nih.govnih.gov

This technique has been successfully applied to various steps in oxazole synthesis. For instance, the cyclocondensation of 2-aminophenols with aldehydes to form benzoxazoles is significantly accelerated under microwave conditions. ias.ac.in Similarly, the van Leusen synthesis of 5-aryl-1,3-oxazoles from aldehydes and TosMIC can be performed efficiently using microwave assistance, often in minutes. mdpi.com The cyclodehydration step to form oxadiazoles (B1248032), a related heterocycle, has also been shown to be amenable to microwave-assisted conditions. mdpi.com These examples highlight the potential for microwave heating to be applied to the synthesis of 2-bromo-5-(4-chlorophenyl)-1,3-oxazole, potentially accelerating key steps such as ring formation or functionalization. mdpi.comnih.gov

Comparison of Conventional vs. Microwave-Assisted Synthesis:

| Reaction Type | Conventional Method Time | Microwave Method Time | Reference |

| Spiro-indolenine to Quinoline Conversion | - | 30 min | nih.gov |

| Fused γ-lactone Synthesis | 4 h | 10 s | nih.gov |

| Imidazo[1,2-a]pyrimidinone Synthesis | - | 20 min | nih.gov |

| Van Leusen Oxazole Synthesis | Hours | Minutes | mdpi.com |

Photochemical methods offer alternative, often milder, pathways for the synthesis of heterocyclic compounds by utilizing light to induce chemical reactions. researchgate.net These reactions can proceed through unique intermediates, such as carbenes or radical species, that are not accessible via traditional thermal methods. researchgate.net

The synthesis of oxazoles via photochemical routes has been explored, for example, through the light-induced reaction of diazo compounds with nitriles, which proceeds via a carbene intermediate. researchgate.net While specific applications of photo-thermochemical methods for the direct synthesis of this compound are not extensively documented, the principles of photochemistry offer a potential avenue for novel synthetic strategies. The versatility of photochemical and electrochemical routes allows for the creation of a wide range of oxazole derivatives, suggesting that these sustainable technologies could be adapted for the target molecule. researchgate.net

Analytical Purity Assessment and Isolation Techniques

The verification of purity and the isolation of the final product are critical steps in the synthesis of this compound and its analogues. A combination of chromatographic and spectroscopic methods is typically employed to ensure the compound is free from starting materials, reagents, and byproducts.

Following synthesis, the crude product is typically subjected to one or more purification techniques. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Isolation and Purification Techniques

Flash Silica (B1680970) Gel Chromatography : This is the most commonly reported method for the purification of substituted oxazoles. nih.govnih.gov The crude reaction mixture is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, such as a mixture of petroleum ether and ethyl acetate. mdpi.comresearchgate.net The separation is monitored by Thin-Layer Chromatography (TLC) to identify and collect the fractions containing the pure product. mdpi.comwho.int

Recrystallization : For solid compounds, recrystallization is an effective technique for achieving high purity. The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes, leaving impurities dissolved in the mother liquor. For instance, colorless needles of 2-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole were obtained through this method. mdpi.com

Solvent Extraction : This technique is often used during the work-up phase to separate the desired product from the reaction mixture based on its solubility characteristics in different immiscible liquids, such as diethyl ether and aqueous solutions. nih.govwho.int

Purity Assessment and Structural Characterization

Once isolated, the purity and structural integrity of the compound are confirmed using various analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. mdpi.combiointerfaceresearch.com For a compound like this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the oxazole ring and the chlorophenyl group. Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. mdpi.com

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass of the molecular ion. mdpi.com Techniques like electrospray ionization (ESI) are common. Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated, such as [M+H]⁺ at 257.93158. uni.lu

Chromatographic Analysis : High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for assessing the purity of synthesized compounds by detecting even trace amounts of impurities. mdpi.com Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions and the effectiveness of purification steps. mdpi.comwho.int

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule by detecting their characteristic vibration frequencies. mdpi.combiointerfaceresearch.com

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is then compared with the calculated theoretical values to support the proposed structure. biointerfaceresearch.commdpi.com

Melting Point (Mp) : For crystalline solids, a sharp and specific melting point range is a good indicator of high purity. mdpi.combiointerfaceresearch.com

The following tables summarize the typical analytical techniques and data used in the assessment of bromo-aryl-oxazole analogues.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 4 Chlorophenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing intricate details about the chemical environment of individual atoms. For 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole, a combination of one- and two-dimensional NMR techniques, supported by computational methods, offers a complete picture of its atomic arrangement and connectivity.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum provides critical information regarding the number of distinct proton environments, their chemical shifts, and their scalar couplings. In the case of this compound, the spectrum is expected to exhibit signals corresponding to the protons of the 4-chlorophenyl ring and the single proton on the oxazole (B20620) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (Oxazole) | - | Singlet | - |

| H-2', H-6' (Chlorophenyl) | ~8.0 | Doublet | ~8.5 |

| H-3', H-5' (Chlorophenyl) | ~7.6 | Doublet | ~8.5 |

Note: The predicted values are based on the analysis of structurally similar compounds.

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in the oxazole and 4-chlorophenyl rings.

Drawing from the data for the isomer 4-bromo-5-(4-chlorophenyl)-2-phenyloxazole, the carbon signals for the 4-chlorophenyl ring can be predicted with reasonable accuracy. The carbon attached to the oxazole ring (C-1') is expected around 125.5 ppm, while the carbons ortho to this position (C-2' and C-6') would likely appear near 129.3 ppm. The carbons meta to the oxazole ring (C-3' and C-5') are anticipated at approximately 129.3 ppm, and the carbon bearing the chlorine atom (C-4') is predicted to be around 133.7 ppm. The carbons of the oxazole ring (C-2, C-4, and C-5) will have characteristic chemical shifts determined by the substitution pattern. The carbon bearing the bromine atom (C-2) is expected to be significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Oxazole) | - |

| C-4 (Oxazole) | - |

| C-5 (Oxazole) | - |

| C-1' (Chlorophenyl) | ~125.5 |

| C-2', C-6' (Chlorophenyl) | ~129.3 |

| C-3', C-5' (Chlorophenyl) | ~129.3 |

| C-4' (Chlorophenyl) | ~133.7 |

Note: The predicted values for the chlorophenyl ring are based on the analysis of a structural isomer.

Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For this compound, this would primarily show correlations between the ortho and meta protons on the 4-chlorophenyl ring.

HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in both the oxazole and chlorophenyl rings.

HMBC: The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection between the 4-chlorophenyl ring and the oxazole ring. For instance, correlations between the ortho protons of the chlorophenyl ring (H-2' and H-6') and the C-5 of the oxazole ring would be expected.

While specific 2D NMR data for the title compound is not available, the application of these techniques is a standard and essential step in the complete structural elucidation of such molecules.

Quantum Mechanical Calculations for NMR Data Validation

In modern structural analysis, quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting and validating experimental NMR data. researchgate.netresearchgate.netnih.govdntb.gov.uamdpi.com By calculating the magnetic shielding tensors of the nuclei in a computationally optimized molecular geometry, theoretical chemical shifts can be obtained.

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net The calculated ¹H and ¹³C NMR chemical shifts can be correlated with the experimental values to confirm assignments and to provide a deeper understanding of the electronic structure of the molecule. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and intermolecular interactions that are not always fully accounted for in the gas-phase calculations. For complex molecules, this computational approach is instrumental in resolving ambiguities in spectral interpretation.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Fourier-Transform Infrared (FT-IR) techniques, provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of the oxazole ring and the substituted phenyl ring. Analysis of the related compound, 4-bromo-5-(4-chlorophenyl)-2-phenyloxazole, reveals key vibrational frequencies that can be extrapolated to the title compound.

Key expected vibrational modes include C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the rings, and C-Cl and C-Br stretching vibrations. The C=N stretching of the oxazole ring is a characteristic feature. The out-of-plane C-H bending vibrations of the substituted phenyl ring can provide information about the substitution pattern.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch (Oxazole) | 1650-1590 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O-C Stretch (Oxazole) | 1250-1020 |

| C-Cl Stretch | 850-550 |

| C-Br Stretch | 680-515 |

Note: The predicted values are based on typical ranges for these functional groups and data from analogous compounds.

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides insight into the vibrational modes of a molecule. For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups.

Key expected vibrational modes would include:

Oxazole Ring Vibrations: Stretching and bending modes characteristic of the C=N, C=C, and C-O-C bonds within the 1,3-oxazole ring.

Aromatic Ring Vibrations: C-C stretching modes of the 4-chlorophenyl ring, typically appearing in the 1400-1600 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations would also be present.

Carbon-Halogen Vibrations: The C-Br and C-Cl stretching vibrations would be observable in the lower frequency region of the spectrum. The C-Br stretch is typically found in the 500-600 cm⁻¹ range, while the C-Cl stretch appears in the 600-800 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. The theoretical monoisotopic mass of this compound (C₉H₅BrClNO) is 256.9243 Da. mdpi.com

An experimental HRMS analysis using a technique like electrospray ionization (ESI) would aim to find a measured m/z value that closely matches the calculated value for the protonated molecule [M+H]⁺ or other adducts. For example, the analysis of a related compound, 2-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole, yielded an experimental value (found: 361.9021) that was in excellent agreement with the calculated value for its [M+H]⁺ ion (calcd. for C₁₁H₁₀Br₂NO₃ [M+H]⁺ 361.9022), confirming its elemental composition. mdpi.com A similar level of accuracy would be expected for this compound.

Table 1: Theoretical Mass Data for this compound

| Formula | Description | Calculated Mass (Da) |

|---|---|---|

| C₉H₅BrClNO | Molecular Formula | - |

| - | Monoisotopic Mass | 256.9243 |

| [M+H]⁺ | Protonated Molecule | 257.9316 |

| [M+Na]⁺ | Sodium Adduct | 279.9135 |

| [M+K]⁺ | Potassium Adduct | 295.8875 |

Data is based on theoretical calculations and predictions. mdpi.com

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, this compound would typically be observed as its protonated molecular ion, [M+H]⁺. Due to the presence of bromine and chlorine, the molecular ion cluster would display a characteristic isotopic pattern. The two major isotopes of bromine (⁷⁹Br and ⁸¹Br) have a nearly 1:1 natural abundance, and the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) have a roughly 3:1 abundance. This results in a distinctive pattern for the molecular ion peak [M]⁺, the [M+2]⁺ peak (from one ⁸¹Br or one ³⁷Cl), and the [M+4]⁺ peak (from one ⁸¹Br and one ³⁷Cl).

Predicted m/z values for common adducts in ESI-MS are listed in the table above. mdpi.com

Analysis of the fragmentation pattern in mass spectrometry provides corroborating evidence for the proposed structure. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound would be expected to fragment through several predictable pathways.

A plausible fragmentation pattern would involve:

Loss of Bromine: Initial cleavage of the weakest bond, the C-Br bond, would result in the loss of a bromine radical (•Br), leading to a significant fragment ion.

Cleavage of the Oxazole Ring: Phenyl-substituted oxazoles are known to undergo characteristic ring cleavage, often involving the consecutive loss of carbon monoxide (CO) and hydrogen cyanide (HCN).

Fragmentation of the Phenyl Ring: The 4-chlorophenyl group could fragment, for instance, by losing a chlorine radical (•Cl) or the entire chlorophenyl moiety.

The resulting fragments, particularly the 4-chlorobenzoyl cation and other related ions, would help to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is influenced by the extent of conjugation in the molecule.

The structure of this compound contains two key chromophores: the 1,3-oxazole ring and the 4-chlorophenyl ring. These are conjugated, forming an extended π-electron system. This conjugation is expected to give rise to strong absorptions in the ultraviolet region, likely between 200 and 400 nm. The primary electronic transitions would be π → π* transitions associated with the aromatic and heterocyclic systems. While specific experimental data is not available, similar halogenated aromatic and heterocyclic compounds exhibit absorption maxima in this range. mdpi.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a purified compound. The experimental results are compared against the calculated theoretical percentages based on the molecular formula to confirm the compound's stoichiometric purity. For a pure sample of this compound, the experimentally determined percentages should be within ±0.4% of the calculated values.

Table 2: Calculated Elemental Composition of this compound (C₉H₅BrClNO)

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 42.15 |

| Hydrogen | H | 1.96 |

| Nitrogen | N | 5.46 |

Calculations are based on the molecular formula C₉H₅BrClNO.

This analysis is crucial for verifying that the synthesized compound has the correct empirical formula and is free from significant impurities.

X-ray Diffraction Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for this compound. Consequently, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles, are not available in the public domain.

While crystallographic data for this specific compound is absent, X-ray diffraction is a fundamental technique for the unambiguous determination of molecular structures in the solid state. This method provides precise three-dimensional coordinates of the atoms within a crystal lattice, offering definitive insights into:

Molecular Conformation: The spatial arrangement of atoms and functional groups.

Bond Lengths and Angles: Exact measurements of the distances and angles between atoms, confirming the connectivity and geometry.

Intermolecular Interactions: The nature and geometry of non-covalent interactions such as halogen bonding, π-π stacking, and van der Waals forces that dictate the crystal packing.

For related heterocyclic compounds, X-ray crystallography has been instrumental in understanding their structural features. For instance, studies on various substituted oxazole and isoxazole (B147169) derivatives have revealed how different substituents influence the planarity of the heterocyclic ring and the dihedral angles between the ring and any appended aryl groups. gazi.edu.trresearchgate.netnih.gov This information is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Although no specific crystallographic data for this compound could be located, the general principles of X-ray diffraction analysis would apply. A hypothetical crystallographic study would involve growing a single crystal of the compound, exposing it to X-rays, and analyzing the resulting diffraction pattern. The collected data would then be used to solve and refine the crystal structure, leading to the generation of detailed structural parameters.

Given the lack of direct experimental data, any discussion of the solid-state structure of this compound remains speculative and would require future experimental investigation.

Computational and Theoretical Investigations of 2 Bromo 5 4 Chlorophenyl 1,3 Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. africanjournalofbiomedicalresearch.com It is widely employed for its favorable balance between accuracy and computational cost, making it suitable for studying complex organic molecules. nih.gov Calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31++G(d,p), allow for the optimization of molecular geometry and the prediction of various molecular properties. africanjournalofbiomedicalresearch.comnih.gov

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. nih.gov This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral (torsion) angles.

| Parameter | Typical Value | Parameter | Typical Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C-Br | ~1.87 | O-C-N | ~115 |

| C-Cl | ~1.74 | C-N-C | ~105 |

| C=N (oxazole) | ~1.30 | C-O-C | ~106 |

| C-O (oxazole) | ~1.37 | C-C-Cl | ~119 |

| C-C (ring junction) | ~1.45 | C-C-Br | ~128 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. africanjournalofbiomedicalresearch.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl and oxazole (B20620) rings, while the LUMO may be distributed across the entire π-system.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com The MEP map displays color-coded regions of electrostatic potential on the molecule's surface.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to electrophilic attack. For this compound, these are expected around the electronegative oxygen and nitrogen atoms of the oxazole ring and the chlorine atom. researchgate.net

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms.

Green regions denote neutral or zero potential.

The MEP analysis provides crucial insights into the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. africanjournalofbiomedicalresearch.comnih.gov

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign experimental IR absorption bands. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. Key vibrational modes for this molecule would include C-H, C=N, C=C, and C-O stretching within the rings, as well as C-Cl and C-Br stretching vibrations. who.intnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and are highly valuable for interpreting experimental NMR spectra and confirming structural assignments. mdpi.comresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate the UV-Vis absorption spectrum. This helps in understanding the electronic structure and identifying the nature of the transitions (e.g., π→π*). researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H | Stretching | 3050-3150 |

| Oxazole C=N | Stretching | 1610-1650 |

| Aromatic C=C | Stretching | 1450-1600 |

| Oxazole C-O-C | Asymmetric Stretching | 1200-1270 |

| Aromatic C-Cl | Stretching | 1080-1100 |

| Aromatic C-Br | Stretching | 500-600 |

Molecular Dynamics Simulations

While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., a solvent). For this compound, MD simulations could be used to explore its conformational landscape in solution, study its solvation properties, and investigate how it might interact with biological macromolecules, such as proteins or DNA.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The way molecules pack in a solid-state crystal is governed by a network of non-covalent intermolecular interactions. semanticscholar.org Understanding these interactions is crucial for crystal engineering and for predicting the physical properties of materials. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these interactions. nih.govresearchgate.net

Hydrogen Bonding: Although this compound is not a classical hydrogen bond donor, it can act as an acceptor via its nitrogen, oxygen, and chlorine atoms. Weak C–H···N and C–H···O hydrogen bonds are expected to play a role in its crystal packing. nih.govresearchgate.net

π-π Stacking: The presence of two aromatic systems (the oxazole and chlorophenyl rings) allows for potential π-π stacking interactions. nih.gov These interactions, where the rings stack in a parallel or parallel-displaced manner, contribute significantly to the stability of the crystal lattice. researchgate.net

Halogen Bonding: The bromine and chlorine atoms on the molecule can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site (like an oxygen or nitrogen atom) on an adjacent molecule. nih.gov These interactions, such as C-Br···O or C-Cl···N, can be highly directional and play a significant role in determining the supramolecular architecture. semanticscholar.orgbohrium.com

Chemical Reactivity and Derivatization of 2 Bromo 5 4 Chlorophenyl 1,3 Oxazole

Reactions at the Bromine Atom

The bromine atom at the C2 position of the oxazole (B20620) ring is the most prominent site for functionalization. Its electron-deficient nature, due to the electronegativity of the adjacent nitrogen and oxygen atoms in the ring, makes it susceptible to a variety of reactions.

While the oxazole ring itself is generally resistant to nucleophilic attack, the presence of a halogen at the C2 position facilitates nucleophilic substitution. pharmaguideline.com This reactivity allows for the introduction of a range of nucleophiles, leading to the synthesis of diverse 2-substituted-5-(4-chlorophenyl)-1,3-oxazoles.

Common nucleophiles that can displace the bromide ion include amines, alkoxides, and thiolates. For instance, the reaction with primary or secondary amines can yield 2-amino-5-(4-chlorophenyl)-1,3-oxazole derivatives, which are of interest in medicinal chemistry.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ammonia, Alkylamines | 2-Amino-5-(4-chlorophenyl)-1,3-oxazole |

| Alkoxide | Sodium Methoxide | 2-Methoxy-5-(4-chlorophenyl)-1,3-oxazole |

It is important to note that harsh reaction conditions can sometimes lead to the cleavage of the oxazole ring rather than simple substitution. pharmaguideline.com Therefore, careful optimization of reaction parameters such as temperature, solvent, and the nature of the base is crucial for achieving the desired substitution product.

The bromine atom at the 2-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-oxazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.combeilstein-journals.org It is a versatile method for introducing new aryl or vinyl substituents at the 2-position. The general catalytic cycle involves oxidative addition of the bromo-oxazole to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mit.edu

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 2-bromo-oxazole and a terminal alkyne. researchgate.netresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov This method is highly valuable for the synthesis of 2-alkynyl-5-(4-chlorophenyl)-1,3-oxazoles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org It allows for the coupling of this compound with a wide variety of primary and secondary amines to produce 2-amino-oxazole derivatives. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. nih.gov

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst, Base | C-C |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (alkynyl) |

Reactions at the 1,3-Oxazole Ring System

The 1,3-oxazole ring, while aromatic, exhibits its own characteristic reactivity patterns, which can be exploited for further derivatization.

The 4-chlorophenyl group at the 5-position of the oxazole ring can undergo electrophilic aromatic substitution. The directing effects of the substituents on the phenyl ring will govern the position of substitution. The chlorine atom is an ortho-, para-director, while the oxazole ring's influence needs to be considered. Electrophilic substitution on the oxazole ring itself is generally difficult but, when it occurs, it is favored at the C5 position. chempedia.infothepharmajournal.com

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration would likely introduce a nitro group onto the phenyl ring, with the position determined by the combined directing effects of the chloro and oxazolyl substituents.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

| Reaction | Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Bromo-5-(4-chloro-nitrophenyl)-1,3-oxazole |

| Bromination | Br₂/FeBr₃ | 2-Bromo-5-(bromo-4-chlorophenyl)-1,3-oxazole |

The 1,3-oxazole ring can undergo cleavage under certain conditions, leading to acyclic intermediates that can be further transformed. For instance, treatment with strong acids can lead to hydrolysis and ring opening. pharmaguideline.com Additionally, certain substituted oxazoles, particularly 1,3-oxazol-5(4H)-ones, are known to participate in ring enlargement reactions. uzh.ch While this compound is not an oxazolone (B7731731), this highlights the potential for ring transformations within the broader class of oxazole-containing compounds. The reactivity of the C2-lithio salt of oxazoles, which exists in equilibrium with a ring-opened enolate-isonitrile, also points towards synthetic pathways involving ring opening.

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the functionalization of heterocycles, including oxazoles. rsc.orgresearchgate.net This approach allows for the direct formation of new bonds at otherwise unreactive C-H positions, avoiding the need for pre-functionalized substrates. For this compound, C-H activation could potentially occur at the C4 position of the oxazole ring or at various positions on the 4-chlorophenyl group. The regioselectivity of such reactions would be dictated by the specific catalyst and reaction conditions employed. This methodology offers a modern and efficient route to novel derivatives of the parent compound.

Synthetic Utility as a Building Block for Complex Molecules

The application of this compound as a foundational element in the synthesis of more elaborate molecules is primarily centered on the reactivity of the C2-bromo substituent. This functionality allows for its participation in several powerful bond-forming reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies provide reliable pathways to introduce aryl, alkynyl, and amino moieties, respectively, at the 2-position of the oxazole core.

The general reactivity of 2-halooxazoles in such cross-coupling reactions is well-documented, with the order of reactivity for the halogen being I > Br > Cl. The bromo- Phenyl-1,3-oxazole derivatives are often favored due to their optimal balance of reactivity and stability, making them suitable for a broad range of synthetic applications.

While specific documented examples detailing the derivatization of this compound are not extensively reported in publicly available literature, the analogous reactivity of structurally similar compounds provides a strong predictive framework for its synthetic potential. For instance, the successful application of various 2-bromo-5-aryl-1,3,4-oxadiazoles in Suzuki cross-coupling reactions highlights the feasibility of similar transformations with the target oxazole.

In a broader context, the synthesis of complex molecules often involves the strategic functionalization of heterocyclic cores. The this compound scaffold can be further elaborated, for example, through oxidative chlorination of the phenyl ring followed by nucleophilic substitution, as has been demonstrated with related structures. This adaptability underscores its potential in the generation of diverse chemical libraries for drug discovery and materials science.

The following table illustrates the potential synthetic transformations of this compound based on established methodologies for related 2-bromo-heterocyclic compounds. These examples serve to highlight the expected reactivity and the types of complex molecules that can be accessed from this versatile building block.

| Reaction Type | Coupling Partner/Reagent | Catalyst/Conditions (Postulated) | Product Structure | Product Name |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Heat | 2-Aryl-5-(4-chlorophenyl)-1,3-oxazole | |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, Heat | 2-Alkynyl-5-(4-chlorophenyl)-1,3-oxazole | |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, Heat | 2-Amino-5-(4-chlorophenyl)-1,3-oxazole | |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl, Toluene, Heat | 2-Alkyl/Aryl-5-(4-chlorophenyl)-1,3-oxazole | |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, Heat | 2-Alkenyl-5-(4-chlorophenyl)-1,3-oxazole |

Materials Science Applications of 2 Bromo 5 4 Chlorophenyl 1,3 Oxazole

Exploration of Electronic and Optical Properties

The electronic and optical characteristics of 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole are fundamentally derived from its π-conjugated system, which extends across the phenyl ring and the oxazole (B20620) core. The nature and positioning of the substituents play a crucial role in modulating these properties.

The 2,5-diaryloxazole scaffold is a well-regarded building block for π-conjugated materials, known for its robust absorption and luminescence in the UV-visible spectrum. This makes derivatives like this compound promising candidates for use in organic electronics and optoelectronics. The inherent properties of such compounds, including high quantum yields and large wavelength shifts, are advantageous for applications in devices like Organic Light-Emitting Diodes (OLEDs).

The electron-withdrawing nature of the oxazole ring, combined with the halogen substituents, can influence the charge injection and transport properties of materials incorporating this molecule. While specific research on this compound's use in OLEDs is not extensively documented, related pyrene-benzimidazole derivatives have been explored as blue emitters, suggesting that similar heterocyclic structures are viable for such applications. The molecular design of this compound, with its potential for tuning the HOMO-LUMO energy gap, makes it a molecule of interest for developing new emitters, particularly in the blue region of the spectrum, which remains a challenge in OLED technology.

The photoluminescence and fluorescence of 2,5-disubstituted oxazoles are well-documented. These compounds are known to be fluorescent, and their emission properties can be fine-tuned by altering the substituents on the aryl rings. The incorporation of a 4-chlorophenyl group at the 5-position and a bromine atom at the 2-position of the oxazole ring is expected to influence the fluorescence quantum yield and the emission wavelength.

Generally, 2,5-diaryloxazoles exhibit strong luminescence. The specific emission characteristics of this compound would be influenced by the electronic effects of the chloro and bromo substituents. These halogen atoms can participate in halogen bonding and other intermolecular interactions in the solid state, which can also affect the material's photophysical properties. The study of similar oxazole dyes has shown that the substitution pattern significantly impacts the Stokes shift, which is a critical parameter for many applications in fluorescent probes and materials.

| Property | Predicted Characteristic | Basis for Prediction |

| Luminescence | Expected to be a blue emitter | Based on the photophysical properties of 2,5-diaryloxazole derivatives. |

| Quantum Yield | Potentially high, but may be affected by halogen quenching | Halogen atoms can sometimes quench fluorescence, though this is not always the case. |

| Stokes Shift | Likely to be significant | A common feature of 2,5-disubstituted oxazole fluorophores. |

Development of Functional Materials and Polymers

The presence of a bromine atom in this compound provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This chemical handle allows for the incorporation of the oxazole unit into larger, more complex molecular structures, including functional polymers.

Theoretically, this compound could serve as a monomer in polymerization reactions. For instance, debrominative polycondensation could lead to the formation of poly(5-(4-chlorophenyl)-1,3-oxazole)s. Such polymers would be expected to possess interesting thermal and photophysical properties, stemming from the conjugated oxazole-aryl backbone. The synthesis of polymers from brominated precursors is a well-established strategy in materials chemistry. For example, brominated benzoxazine (B1645224) monomers have been synthesized and polymerized to create highly thermally stable polybenzoxazines with flame-retardant properties. This suggests that polymers derived from this compound could also exhibit enhanced thermal stability and potentially flame retardancy due to the presence of halogen atoms.

Advanced Chemical Sensing Applications (theoretical considerations)

The fluorescence of oxazole derivatives is often sensitive to their local environment, making them suitable candidates for chemical sensors. The interaction of an analyte with the fluorophore can lead to changes in the fluorescence intensity (either enhancement or quenching) or a shift in the emission wavelength.

Theoretically, this compound could be functionalized to act as a chemosensor. The bromine atom could be replaced with a receptor unit designed to bind selectively to a specific analyte, such as a metal ion or a small organic molecule. Upon binding, the electronic properties of the oxazole core would be perturbed, leading to a detectable change in its fluorescence.

Future Prospects and Emerging Research Directions for 2 Bromo 5 4 Chlorophenyl 1,3 Oxazole

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Global ML models, trained on vast databases of diverse chemical reactions, can provide initial guidance for the synthesis and modification of this oxazole (B20620) derivative. beilstein-journals.orgnih.gov For a new or theoretical reaction involving this compound, these models can suggest appropriate reagents, catalysts, and solvents by identifying patterns in similar published transformations. beilstein-journals.org Local models can then fine-tune these parameters for the specific reaction family to maximize yield and selectivity, a process that is greatly accelerated by integrating ML with high-throughput experimentation (HTE) techniques. beilstein-journals.orgrsc.org

| AI/ML Application | Description | Potential Impact on the Compound |

|---|---|---|

| Reaction Condition Optimization | ML models predict optimal parameters (temperature, solvent, catalyst) to maximize reaction yield and selectivity. beilstein-journals.org | Faster development of efficient synthesis protocols for the parent compound and its derivatives. |

| Retrosynthesis Planning | AI algorithms propose novel and efficient synthetic routes to target molecules. cas.org | Discovery of new pathways to create complex functional materials or biologically active molecules from the oxazole scaffold. |

| Yield Prediction | Algorithms forecast the likely yield of a reaction before it is performed in the lab. princeton.edu | Prioritization of synthetic routes with the highest probability of success, reducing wasted experiments. |

| High-Throughput Experimentation (HTE) Data Analysis | ML analyzes large datasets from HTE to rapidly identify lead compounds and optimal reaction conditions. princeton.edu | Accelerated discovery of new derivatives with desired properties, such as enhanced fluorescence or specific catalytic activity. |

Exploration of Novel Catalytic Methods for Synthesis

Traditional methods for synthesizing and functionalizing heterocyclic compounds are being superseded by more efficient and atom-economical catalytic strategies. For this compound, research is focusing on transition-metal-catalyzed reactions, particularly direct C-H activation, which avoids the need for pre-functionalized starting materials. beilstein-journals.orgmdpi.com

Palladium- and copper-based catalysts have proven highly effective for the direct arylation of oxazoles, offering a powerful tool to modify the oxazole core. beilstein-journals.orgijpsonline.com These methods allow for the formation of C-C bonds at specific positions on the oxazole ring, enabling the synthesis of complex poly-aryl systems. beilstein-journals.org For instance, the bromine atom at the C2 position and available C-H bonds on the oxazole ring of the title compound serve as handles for such cross-coupling reactions. Additionally, catalysts based on rhodium and nickel are emerging as valuable alternatives for direct C-H functionalization. beilstein-journals.orgmdpi.comresearchgate.net

| Catalytic Method | Typical Catalyst | Key Advantage | Relevance to the Compound |

|---|---|---|---|

| Direct C-H Arylation | Palladium (Pd), Copper (Cu), Rhodium (Rh) | Avoids pre-functionalization of substrates, improving atom economy. beilstein-journals.org | Allows for the introduction of new aryl groups at the C4 position of the oxazole ring. |

| Suzuki-Miyaura Coupling | Palladium (Pd), Nickel (Ni) | High functional group tolerance and readily available boronic acid reagents. ijpsonline.com | Enables functionalization at the C2 position by replacing the bromine atom. |

| Decarboxylative C-H Coupling | Palladium (Pd), Copper (Cu) | Uses carboxylic acids as coupling partners, which are often more stable and accessible than organometallic reagents. beilstein-journals.org | Provides an alternative route to introduce substituents onto the oxazole scaffold. |

| Ullman-type C-O/C-N Coupling | Copper (Cu), Palladium (Pd) | Effective for forming carbon-heteroatom bonds. researchgate.net | Could be used to synthesize benzofuranyl or indolyl-substituted oxazoles. |

Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the intricate mechanisms of chemical reactions is crucial for optimizing processes and discovering new transformations. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable tools. frontiersin.orgrsc.org These methods provide real-time data on the concentration of reactants, intermediates, and products, offering a detailed window into the reaction dynamics. rsc.org

For the synthesis of this compound and its derivatives, techniques like Infrared (IR) spectroscopy can be used to track the changes in chemical bonds as the reaction progresses. frontiersin.org For example, monitoring the disappearance of a starting material's carbonyl stretch and the appearance of characteristic oxazole ring vibrations can confirm reaction progress and identify the formation of key intermediates. X-ray Absorption Spectroscopy (XAS) is another powerful tool, particularly for catalytic reactions, as it can probe the electronic structure and coordination environment of the metal catalyst during the reaction, providing vital mechanistic insights. frontiersin.org The application of these techniques helps to unravel complex reaction pathways, identify potential side reactions, and rapidly optimize conditions for higher efficiency and purity.

| Technique | Information Provided | Application in Oxazole Synthesis |

|---|---|---|

| Infrared (IR) Spectroscopy | Changes in functional groups and chemical bonding. frontiersin.org | Monitoring the conversion of starting materials (e.g., amides, ketones) to the oxazole ring structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information and quantification of species in solution. | Identifying and quantifying reactants, intermediates, and products in real-time to determine reaction kinetics. |

| X-Ray Absorption Spectroscopy (XAS) | Electronic state and local atomic structure of a specific element (e.g., a metal catalyst). frontiersin.org | Elucidating the mechanism of transition-metal-catalyzed C-H activation or cross-coupling reactions. |

| Raman Spectroscopy | Vibrational modes of molecules, complementary to IR. | Tracking changes in the molecular structure, particularly for symmetric vibrations and in aqueous media. |

Design of Multifunctional Materials Based on the Oxazole Scaffold

The rigid, aromatic structure of the oxazole ring makes it an excellent building block for the design of advanced functional materials. tandfonline.com The specific substitution pattern of this compound, featuring reactive sites and a tunable phenyl group, provides a versatile platform for creating materials with tailored optical, electronic, and chemical properties.

Oxazole derivatives are known for their applications in materials chemistry, such as their use in fluorescent dyes and scintillators. beilstein-journals.orgresearchgate.net The extended π-conjugated system in aryl-substituted oxazoles often leads to interesting photophysical properties. By strategically modifying the this compound scaffold, researchers can develop novel materials for applications in Organic Light-Emitting Diodes (OLEDs), chemical sensors, and molecular probes. The bromine and chlorine atoms can be used as synthetic handles to incorporate the oxazole unit into larger polymeric structures or to attach other functional groups that can tune the material's properties. smolecule.com

Furthermore, the strategic arrangement of nitrogen and oxygen atoms within the oxazole ring, combined with other functional groups, can be exploited to create high-energy materials or compounds with unique binding capabilities for applications in coordination chemistry and catalysis. researchgate.netrsc.org The design of such materials is guided by establishing structure-property relationships, where small changes to the molecular architecture can lead to significant changes in macroscopic performance.

| Material Class | Key Structural Feature | Potential Application |

|---|---|---|

| Organic Luminophores | Extended π-conjugation through aryl substituents. beilstein-journals.org | Active layer in OLEDs, fluorescent probes for bio-imaging. |

| Functional Polymers | Polymerizable groups attached via the bromo- or chloro-substituents. | Organic semiconductors, specialty plastics with high thermal stability. |

| Chemosensors | Binding sites for specific ions or molecules integrated into the scaffold. | Selective detection of environmental pollutants or biological analytes. |

| High-Energy Materials | Incorporation of nitro or other energetic functional groups. rsc.org | Development of next-generation energetic compounds with balanced performance and stability. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-5-(4-chlorophenyl)-1,3-oxazole, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization of pre-functionalized precursors. For example, chloromethyl intermediates (e.g., 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole) can undergo bromination using reagents like NBS (N-bromosuccinimide) under radical initiation . One-pot multicomponent reactions, as described for oxazole derivatives, may also apply, leveraging condensation of aldehydes, amines, and brominated precursors in the presence of catalysts like acetic acid .

- Key Considerations : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic peaks?

- Methodology :

- ¹H NMR : The oxazole proton resonates at δ 8.2–8.5 ppm, while aromatic protons from the 4-chlorophenyl group appear as a doublet at δ 7.4–7.6 ppm (J = 8.5 Hz). The bromine atom deshields adjacent protons, shifting signals downfield .

- FTIR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) confirm halogen presence. The oxazole ring shows C=N stretching at 1650–1680 cm⁻¹ .

- Table 1 : Key Spectroscopic Data

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 8.3 ppm (oxazole H), δ 7.5 ppm (Ar-H) | |

| FTIR | 1650 cm⁻¹ (C=N), 580 cm⁻¹ (C-Br) |

Q. How is the antibacterial activity of this compound evaluated in preliminary assays?

- Methodology : Use standardized protocols like broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control antibiotics (e.g., ampicillin) .

- Data Interpretation : Activity is often attributed to the electron-withdrawing effects of Br and Cl, which enhance membrane penetration. Note discrepancies in potency between structural analogs (e.g., thiazole vs. oxazole derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of 5-(4-chlorophenyl)-1,3-oxazole derivatives be addressed?

- Methodology : Use directing groups (e.g., methyl or methoxy substituents) to steer bromination to the 2-position. Computational modeling (DFT) predicts electron density distribution, guiding reagent choice (e.g., Br₂ vs. NBS) .

- Case Study : Substituting chloromethyl groups at the 2-position (as in 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole) directs bromination to the desired site, achieving >85% regioselectivity .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement is standard. Challenges include low crystal quality due to halogen disorder. Use high-resolution data (d-spacing < 0.8 Å) and twinning corrections in SHELX .

- Table 2 : Crystallographic Parameters from a Related Oxazole Derivative

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor | 0.048 |

| Temperature (K) | 295 |

| Data/Parameter Ratio | 16.0 |

Q. How do substituent effects (Br, Cl) influence the compound’s pharmacological activity in cancer cell lines?

- Methodology : Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs (e.g., replacing Br with CF₃ or Cl with F). Test cytotoxicity via MTT assays against HeLa or MCF-7 cells.

- Findings : Bromine enhances apoptosis induction by 30% compared to non-halogenated analogs, likely due to increased lipophilicity and protein binding .

Q. How should researchers resolve contradictions in reported biological activity data for halogenated oxazoles?

- Methodology : Cross-validate assays (e.g., MIC vs. zone-of-inhibition) and control for batch purity (HPLC > 95%). Discrepancies may arise from divergent cell lines or solvent effects (DMSO vs. aqueous solutions) .

Q. What advanced spectroscopic methods can elucidate the compound’s reactivity in metal-catalyzed couplings?

- Methodology : Use ¹³C NMR and HSQC to track cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor Pd-catalyzed aryl-bromide activation via in situ IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.